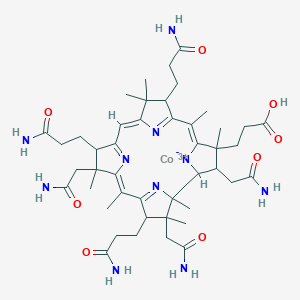
Diaquacobyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaquacobyric acid, also known as DQCB, is a coordination compound of cobalt (II) with two water molecules and two carboxylate groups. It is an important compound in the field of chemistry, with a wide range of applications in scientific research. The synthesis method for DQCB is relatively simple, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Diaquacobyric acid has a wide range of applications in scientific research, particularly in the field of bioinorganic chemistry. It has been extensively studied for its ability to bind to DNA and RNA, and its potential use as an anticancer agent. This compound has also been investigated for its catalytic properties, and its ability to mimic the activity of various enzymes.
Mécanisme D'action
The mechanism of action of Diaquacobyric acid is not fully understood, but it is believed to involve the binding of the compound to DNA and RNA. This binding can lead to the disruption of DNA replication and transcription, ultimately leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. This compound has also been shown to inhibit the growth of certain bacteria, and has potential as an antibacterial agent. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Diaquacobyric acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a range of conditions. This compound is also relatively inexpensive compared to other coordination compounds, making it accessible for use in a wide range of experiments. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Orientations Futures
There are several future directions for research on Diaquacobyric acid. One area of interest is the development of this compound-based anticancer agents. Further research is needed to fully understand the mechanism of action of this compound, and to determine its potential toxicity and side effects. Additionally, the catalytic properties of this compound could be further explored, with potential applications in organic synthesis. Finally, the potential use of this compound as an antibacterial agent warrants further investigation.
Méthodes De Synthèse
The synthesis of Diaquacobyric acid is relatively simple and involves the reaction of cobalt (II) chloride hexahydrate with sodium 2-carboxybenzoate in water. The resulting compound is then recrystallized to obtain pure this compound. The purity of the compound can be confirmed using various analytical techniques such as melting point determination and infrared spectroscopy.
Propriétés
Numéro CAS |
14708-92-0 |
|---|---|
Formule moléculaire |
C45H65CoN10O8+2 |
Poids moléculaire |
933 g/mol |
Nom IUPAC |
cobalt(3+);3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid |
InChI |
InChI=1S/C45H66N10O8.Co/c1-21-36-24(10-13-30(47)57)41(3,4)28(53-36)18-27-23(9-12-29(46)56)43(6,19-33(50)60)39(52-27)22(2)37-25(11-14-31(48)58)44(7,20-34(51)61)45(8,55-37)40-26(17-32(49)59)42(5,38(21)54-40)16-15-35(62)63;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H14,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1 |
Clé InChI |
BORCAUPXFYNHHW-UHFFFAOYSA-M |
SMILES isomérique |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
SMILES canonique |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
Synonymes |
cobyric acid diaquacobyric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)


![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)